Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate
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Overview
Description
Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate is an organoselenium compound that belongs to the selenazole family. Selenazoles are heterocyclic compounds containing selenium, which is known for its significant biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of selenium in these compounds often imparts unique properties, making them valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition reaction, where a selenourea derivative reacts with an alkyne or alkene to form the selenazole ring . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Scientific Research Applications
Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate involves its interaction with biological molecules and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- Ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate
Uniqueness
Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate is unique due to its specific butylsulfanyl and butyl ester groups, which may impart distinct chemical and biological properties compared to other selenazole derivatives. These unique features make it a valuable compound for targeted research and applications .
Properties
CAS No. |
647032-85-7 |
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Molecular Formula |
C13H21NO2SSe |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C13H21NO2SSe/c1-4-6-8-16-12(15)11-10(3)18-13(14-11)17-9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
MOVOPENVLFHFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C([Se]C(=N1)SCCCC)C |
Origin of Product |
United States |
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